4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
Description
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Properties
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-1-3-10(4-2-9)18-8-13-6-5-11(12-13)14(16)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUVNMKCOQYGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
This technical guide details the chemical properties, synthesis, and applications of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde , a specialized heterocyclic intermediate used primarily in medicinal chemistry for the development of antimicrobial and anticancer agents.
An In-Depth Technical Guide
Executive Summary
This compound is a dual-pharmacophore scaffold combining a nitro-substituted pyrazole ring with a reactive benzaldehyde core, linked via an N,O-acetal (methylene ether) bridge. This molecule serves as a critical "linchpin" intermediate. The aldehyde moiety allows for rapid diversification into Schiff bases, hydrazones, and chalcones, while the nitro-pyrazole unit provides electronic modulation and specific binding interactions (H-bonding,
Key Technical Classification:
-
Role: Advanced Intermediate / Pharmacophore Scaffold.
-
Primary Utility: Synthesis of bioactive heterocycles (Schiff bases, thiosemicarbazones).
-
Key Reactivity: Electrophilic aldehyde condensation, nitro group reduction, acid-labile linker cleavage.
Structural Analysis & Physicochemical Properties
Molecular Identity
-
IUPAC Name: 4-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
-
Molecular Formula:
-
Molecular Weight: 247.21 g/mol
-
Structural Composition:
-
Fragment A: 3-Nitro-1H-pyrazole (Electron-deficient heterocycle).
-
Fragment B: 4-Hydroxybenzaldehyde (Electron-rich aromatic aldehyde).
-
Linker: Methylene ether (
) connecting Pyrazole- to Phenoxy- .
-
Predicted Physicochemical Data
Note: As a specialized intermediate, specific experimental values vary by purity and polymorph. The following are consensus values for this structural class.
| Property | Value / Description | Note |
| Physical State | Pale yellow to orange crystalline solid | Color due to nitro-conjugation. |
| Melting Point | 115°C – 135°C (Estimated) | High crystallinity due to planarity. |
| Solubility | DMSO, DMF, Acetonitrile, Hot Ethanol | Insoluble in water; sparingly soluble in hexanes. |
| LogP (Predicted) | ~1.8 – 2.2 | Lipophilic enough for cell permeability. |
| pKa (Aldehyde) | N/A (Non-ionizable) | The pyrazole N is not basic due to the nitro group. |
Synthetic Pathways
The synthesis of this molecule requires the construction of the sensitive N-alkoxymethyl linkage. The most robust protocol involves a two-step convergent synthesis to avoid regioselectivity issues on the pyrazole ring.
Step 1: Synthesis of Electrophilic Pyrazole Intermediate
Direct alkylation of 3-nitropyrazole with chloromethyl ethers is difficult. The preferred method generates the reactive 1-(chloromethyl)-3-nitro-1H-pyrazole in situ or as an isolated solid.
-
Reagents: 3-Nitro-1H-pyrazole, Paraformaldehyde, Thionyl Chloride (
). -
Solvent: Dichloromethane (DCM) or neat.
-
Mechanism: Acid-catalyzed formation of the N-hydroxymethyl species followed by chlorination.
Step 2: Nucleophilic Substitution (Williamson Ether-Type)
The chloromethyl pyrazole is reacted with 4-hydroxybenzaldehyde.
-
Reagents: 4-Hydroxybenzaldehyde, Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF or Acetone (anhydrous).
-
Conditions:
C, 4–6 hours. -
Regiochemistry: The bulky chloromethyl group prefers the
position (distal to the nitro group) due to steric hindrance and thermodynamic stability, though the 3-nitro vs 5-nitro tautomer equilibrium must be controlled.
Visualized Synthesis Workflow
Caption: Convergent synthesis via the reactive N-chloromethyl intermediate.
Chemical Reactivity Profile
This molecule possesses three distinct reactive centers, each serving a specific purpose in drug design.
Aldehyde Reactivity (The "Warhead")
The aldehyde at the para-position is the primary site for derivatization.
-
Condensation: Reacts with amines, hydrazines, and semicarbazides to form Schiff bases (imines) . These derivatives often exhibit higher biological activity than the parent aldehyde due to metal-chelating capabilities.
-
Oxidation: Easily oxidized to the corresponding benzoic acid derivative (
, Jones reagent), which increases water solubility but alters pharmacokinetics. -
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form styryl-nitriles, common in dye chemistry and optical materials.
Nitro Group Manipulation
The nitro group on the pyrazole is an electron-withdrawing group (EWG) that:
-
Reduces the basicity of the pyrazole nitrogens.
-
Reduction: Can be reduced to an amine (
or ). The resulting amino-pyrazole is highly reactive and can be acylated to form amide-linked drugs.
Linker Stability (The "Achilles Heel")
The
-
Base Stability: Excellent. Stable in carbonate, hydroxide, and amine solutions.
-
Acid Stability: Poor. Strong aqueous acids (HCl,
) will hydrolyze the acetal, releasing formaldehyde, 3-nitropyrazole, and 4-hydroxybenzaldehyde. -
Protocol Note: When performing acid-catalyzed condensations (e.g., Schiff base formation), use mild acids (acetic acid) and anhydrous conditions to prevent linker cleavage.
Reactivity Diagram
Caption: Functional group reactivity map highlighting synthetic opportunities and stability risks.
Experimental Protocols
Protocol A: General Synthesis of the Aldehyde
Use this protocol if commercial sourcing is unavailable.
-
Activation: Dissolve 3-nitro-1H-pyrazole (10 mmol) in neat thionyl chloride (5 mL). Add paraformaldehyde (15 mmol). Reflux for 2 hours. Evaporate excess
under vacuum to obtain crude 1-(chloromethyl)-3-nitro-1H-pyrazole (Caution: Lachrymator). -
Coupling: Dissolve 4-hydroxybenzaldehyde (10 mmol) in dry DMF (20 mL). Add
(12 mmol) and stir at room temperature for 30 min. -
Addition: Dropwise add the crude chloromethyl pyrazole (dissolved in 5 mL DMF) to the phenoxide solution.
-
Reaction: Heat to
C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). -
Workup: Pour into ice water (100 mL). The solid product precipitates. Filter, wash with water, and recrystallize from Ethanol.
Protocol B: Schiff Base Derivatization (Example Application)
Target: Synthesis of antimicrobial hydrazones.
-
Dissolve the title aldehyde (1 mmol) in Ethanol (10 mL).
-
Add the appropriate hydrazine/hydrazide (1 mmol) (e.g., Isonicotinic acid hydrazide).
-
Add catalytic Glacial Acetic Acid (2-3 drops). Do not use HCl.
-
Reflux for 3–6 hours.
-
Cool to room temperature. Filter the colored precipitate and wash with cold ethanol.
Applications in Medicinal Chemistry
This scaffold is frequently cited in the design of "hybrid" drugs that target multiple biological pathways simultaneously.
-
Antimicrobial Agents:
-
The nitro-pyrazole moiety mimics natural antibiotics (like pyrazofurin) and interferes with bacterial DNA synthesis.
-
Derivatives (specifically thiosemicarbazones) have shown efficacy against S. aureus and M. tuberculosis.
-
-
Anticancer Therapeutics:
-
The planar structure allows intercalation into DNA.
-
The aldehyde is often converted to chalcones which inhibit tubulin polymerization.
-
-
Agrochemicals:
-
Used as a precursor for novel fungicides, leveraging the pyrazole ring's affinity for fungal cytochrome P450 enzymes.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Nitro compounds are potentially explosive if heated under confinement. The intermediate 1-(chloromethyl)-3-nitro-1H-pyrazole is a potent alkylating agent and should be handled in a fume hood to avoid inhalation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is sensitive to air oxidation over long periods.
References
-
ChemicalBook. (n.d.). 1-Chloromethyl-3-nitro-1H-pyrazole Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 700608, 4-Methoxy-3-nitrobenzaldehyde (Analogous Chemistry). Retrieved from
-
Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review.[1][2] European Journal of Medicinal Chemistry. (Contextual grounding for pyrazole biological activity).
-
Mao, M., et al. (2014). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate.[3] Organic & Biomolecular Chemistry.[1][2][3][4][5] Retrieved from
-
Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones. Heterocycles.[1][2][3][4][5][6] (Demonstrates reactivity of benzaldehyde derivatives). Retrieved from
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Molecular structure analysis of 3-nitro-pyrazole benzaldehyde ethers
An In-Depth Technical Guide to the Molecular Structure Analysis of 3-Nitro-Pyrazole Benzaldehyde Ethers
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antipsychotic properties.[4][5] The introduction of a nitro group, particularly at the 3-position of the pyrazole ring, can significantly modulate the electronic properties and biological activity of the molecule, often enhancing its efficacy.[6] This guide focuses on a specific, promising class of these compounds: 3-nitro-pyrazole benzaldehyde ethers.
These molecules uniquely combine three key pharmacophores: the biologically active 3-nitropyrazole ring, a versatile ether linkage, and a substituted benzaldehyde moiety. Understanding their precise molecular architecture is paramount for establishing structure-activity relationships (SAR) and optimizing their design for therapeutic applications.[2] This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the definitive molecular structure analysis of these compounds, from synthesis to multi-technique spectroscopic and crystallographic confirmation.
Synthesis: A Representative Pathway
The synthesis of 3-nitro-pyrazole benzaldehyde ethers can be approached through a multi-step process. A robust and common method involves the initial synthesis of a 3-nitropyrazole alcohol intermediate, followed by a Williamson ether synthesis with a suitable benzyl halide. The choice of solvent and base is critical in the etherification step to ensure high yield and minimize side reactions.
Experimental Protocol: Synthesis of a Model Compound
Step 1: Synthesis of 3-Nitro-1H-pyrazole A widely adopted method involves the nitration of pyrazole to form N-nitropyrazole, which then undergoes thermal rearrangement to yield 3-nitro-1H-pyrazole.[6][7][8]
-
Nitration: Pyrazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride in an acetic acid solvent system.[7] The reaction is typically performed at low temperatures to control exothermicity.
-
Rearrangement: The resulting N-nitropyrazole is heated in a high-boiling solvent like benzonitrile (e.g., at 180 °C for 2-3 hours).[9]
-
Isolation: Upon cooling, the product precipitates and can be collected by filtration, washed with a non-polar solvent like hexane, and recrystallized from ethanol to yield pure 3-nitro-1H-pyrazole.[4][9]
Step 2: N-Alkylation with an Ethylene Glycol Linker (This step creates the alcohol handle for etherification)
-
To a solution of 3-nitro-1H-pyrazole in a polar aprotic solvent such as DMF, add a base like potassium carbonate.
-
Add 2-(Boc-amino)ethyl bromide and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction with water and extract with an organic solvent.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the primary amine.
-
Convert the amine to an alcohol via diazotization with NaNO₂ in aqueous acid, followed by heating, to produce 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol.
Step 3: Williamson Ether Synthesis with Substituted Benzyl Halide
-
Dissolve the 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol intermediate in a dry polar aprotic solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.
-
Add the desired substituted benzyl halide (e.g., 4-methoxybenzyl chloride) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The crude product is then purified using flash column chromatography to yield the final 3-nitro-pyrazole benzaldehyde ether.
Spectroscopic Characterization: Decoding the Molecular Signature
A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized ethers. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
-
Pyrazole Ring Protons: The protons on the pyrazole ring typically appear as doublets in the aromatic region. For a 3-nitro-1H-pyrazole, the H4 and H5 protons would be expected in the δ 7.0-8.5 ppm range.[9] The specific shifts are influenced by the substituents.
-
Benzaldehyde Moiety Protons: The aromatic protons of the benzyl group will resonate in the δ 7.0-8.0 ppm region.[10] The splitting pattern (e.g., doublets, triplets) will depend on the substitution pattern of the benzene ring. The aldehyde proton, if present, would be a highly deshielded singlet around δ 9.5-10.5 ppm.[10][11]
-
Ether Linkage Protons: Protons on carbons adjacent to an ether oxygen are deshielded and typically appear at δ 3.4-4.5 ppm.[12] The methylene protons of the -O-CH₂-Ar group would likely be a sharp singlet in this region.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyrazole H-4 | 7.0 - 7.5 | Doublet (d) |
| Pyrazole H-5 | 8.0 - 8.5 | Doublet (d) |
| Ar-H (Benzyl) | 7.0 - 8.0 | Multiplet (m) / d / t |
| -O-CH₂-Ar | 4.0 - 4.5 | Singlet (s) |
| Pyrazole-CH₂-O- | 3.5 - 4.0 | Triplet (t) |
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton.
-
Pyrazole Ring Carbons: The carbons of the pyrazole ring will appear in the aromatic region, typically between δ 110-150 ppm. The carbon bearing the nitro group (C-3) will be significantly shifted.[13]
-
Benzaldehyde Moiety Carbons: Aromatic carbons will resonate between δ 110-160 ppm. The carbonyl carbon of an aldehyde is distinct, appearing far downfield around δ 190-200 ppm.[14]
-
Ether Linkage Carbons: Carbons bonded to the ether oxygen appear in the δ 50-80 ppm range.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
C-O-C Stretch (Ether): A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹ region.[12][15] This is a key indicator of the ether linkage.
-
N-O Stretch (Nitro Group): Two strong bands are characteristic of the NO₂ group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[16]
-
Aromatic C=C and C-H Stretches: Medium intensity peaks for C=C bonds appear between 1400-1600 cm⁻¹, and weak C-H stretching bands appear just above 3000 cm⁻¹.[17]
-
C=O Stretch (Aldehyde): If the benzaldehyde moiety is unsubstituted at the formyl group, a very strong, sharp absorption will be present around 1700-1720 cm⁻¹.[17][18]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ether | C-O-C Stretch | 1000 - 1300 (Strong) |
| Nitro | Asymmetric N-O Stretch | 1500 - 1560 (Strong) |
| Nitro | Symmetric N-O Stretch | 1345 - 1385 (Strong) |
| Aldehyde | C=O Stretch | 1700 - 1720 (Strong, Sharp) |
| Aromatic Ring | C=C Stretch | 1400 - 1600 (Medium) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.
-
Molecular Ion (M⁺): The molecular ion peak is expected and its m/z value should correspond to the calculated molecular weight of the target compound.[19]
-
Fragmentation: The most common fragmentation pathways for ethers involve cleavage of the C-O bonds.[19][20]
-
Alpha-Cleavage: Homolytic cleavage of a C-C bond adjacent to the oxygen can occur, leading to a resonance-stabilized oxonium ion.
-
Heterolytic Cleavage: Cleavage of the C-O bond itself can lead to a carbocation and an alkoxide radical.[20]
-
Key Fragments: Expect to see fragments corresponding to the substituted benzyl cation and the 3-nitropyrazole moiety after cleavage of the ether linkage. The loss of NO₂ (46 Da) is also a common fragmentation pathway for nitroaromatic compounds.[21]
-
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers unambiguous proof.[22][23] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing exact bond lengths, bond angles, and torsional angles.
Protocol: Crystallographic Analysis
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a saturated solution of the purified compound. A range of solvents should be screened to find optimal conditions.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding an atomic model of the molecule.
-
Analysis: The final structure reveals critical details, such as the planarity of the pyrazole and benzene rings and potential intermolecular interactions like hydrogen bonding or π–π stacking, which can be crucial for understanding the compound's behavior in a biological system.[24] The Cambridge Structural Database (CSD) can be consulted for related structures.[25]
Conclusion
The structural elucidation of 3-nitro-pyrazole benzaldehyde ethers is a systematic process that relies on the synergistic application of synthesis, spectroscopy, and crystallography. A logical workflow, beginning with a confirmed synthesis and proceeding through NMR, IR, and MS analysis, provides a robust and self-validating dataset. NMR defines the C-H framework, IR confirms the presence of key functional groups (ether, nitro), and MS verifies the molecular weight and fragmentation logic. For absolute confirmation, particularly for novel compounds intended for drug development, single-crystal X-ray analysis provides the definitive and unassailable proof of molecular structure. This integrated analytical approach ensures the scientific integrity required for advancing these promising molecules from the laboratory to potential therapeutic applications.
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Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(3), 2689-2699. [Link]
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Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 6(6), 337-342. [Link]
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Alvarez-Manero, F. J., et al. (2020). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Propellants, Explosives, Pyrotechnics, 45(12), 1836-1854. [Link]
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El-Nouno, I., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Proceedings of the Combustion Institute, 34(1), 345-352. [Link]
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Brown, W. P. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
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Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638142. [Link]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1178. [Link]
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ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]
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Engwerda, A. H. J., Brugman, S. J. T., Tinnemans, P., & Vlieg, E. (2018). 3-Nitrobenzaldehyde. IUCrData, 3(2), x180092. [Link]
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Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3041-3044. [Link]
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Thermodynamic Stability of Nitro-Pyrazole Functionalized Aldehydes: A Technical Guide for Pharmaceutical Development
Introduction: A Convergence of Energetics and Therapeutics
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of biological activities.[1][2] Its metabolic stability and synthetic versatility make it a "privileged structure" in drug discovery.[3] The introduction of functional groups, such as nitro and aldehyde moieties, can significantly modulate the physicochemical and pharmacological properties of pyrazole-based compounds. Nitro-functionalized pyrazoles have been extensively studied in the field of energetic materials for their high heats of formation and tailored thermal stability.[4] Simultaneously, aldehydes are crucial intermediates in pharmaceutical synthesis, offering a reactive handle for constructing complex molecular architectures.[5]
This technical guide provides an in-depth exploration of the thermodynamic stability of a unique class of molecules: nitro-pyrazole functionalized aldehydes. Understanding the stability of these compounds is paramount for researchers, scientists, and drug development professionals, as it directly impacts shelf-life, formulation strategies, and ultimately, the safety and efficacy of potential therapeutic agents. We will bridge the knowledge gap between the domains of energetic materials and pharmaceutical sciences to provide a comprehensive understanding of the factors governing the stability of these promising molecules.
Synthesis of Nitro-Pyrazole Functionalized Aldehydes: Navigating the Chemical Landscape
The synthesis of nitro-pyrazole functionalized aldehydes typically involves a multi-step process, primarily centered around the formation of the pyrazole-4-carbaldehyde core, followed by nitration of the heterocyclic ring.
Formation of the Pyrazole-4-Carbaldehyde Scaffold: The Vilsmeier-Haack Reaction
A prevalent and efficient method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[2][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate activated aromatic and heteroaromatic systems. The general mechanism involves the cyclization of a hydrazone precursor in the presence of the Vilsmeier reagent.[6]
Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde [7]
-
Preparation of the Hydrazone Precursor: React a substituted acetophenone with a corresponding hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol with catalytic acid to form the respective hydrazone. Monitor the reaction by thin-layer chromatography (TLC) until completion. Isolate the product by filtration or extraction.
-
Formation of the Vilsmeier Reagent: In a separate, dry reaction vessel under an inert atmosphere, cool DMF to 0°C. Add POCl₃ dropwise with stirring. Allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.
-
Cyclization and Formylation: Dissolve the hydrazone precursor in an excess of the Vilsmeier reagent. Heat the reaction mixture to 80-90°C and maintain for several hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice to quench the reaction and hydrolyze the intermediate iminium salt. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude pyrazole-4-carbaldehyde. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
Nitration of the Pyrazole Ring: A Balancing Act
The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. Common nitrating agents include nitric acid in sulfuric acid or acetic anhydride.[4][8] However, the presence of an aldehyde group presents a challenge, as it is susceptible to oxidation under harsh nitrating conditions. Therefore, careful selection of reagents and reaction conditions is crucial.
Strategic Considerations for Nitration:
-
Protecting Groups: It may be necessary to protect the aldehyde functionality as an acetal prior to nitration to prevent its oxidation. The protecting group can then be removed under mild acidic conditions.
-
Milder Nitrating Agents: The use of milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can be employed to selectively nitrate the pyrazole ring while preserving the aldehyde.[8]
-
Regioselectivity: The position of nitration on the pyrazole ring is influenced by the existing substituents. Both electronic and steric factors play a role in determining the final product distribution.[9]
Thermodynamic Stability of the Nitro-Pyrazole Core: Insights from Energetic Materials
A significant body of research on the thermodynamic stability of nitro-pyrazoles exists within the field of energetic materials. In this context, stability is often defined by the decomposition temperature (Td), which is the temperature at which the molecule begins to undergo exothermic decomposition. This is a critical parameter for the safety and handling of energetic compounds.
The thermal stability of nitro-pyrazoles is primarily determined by the number and position of the nitro groups on the pyrazole ring. Generally, an increase in the number of nitro groups leads to a decrease in thermal stability due to the introduction of more energetic and potentially labile C-NO₂ or N-NO₂ bonds.[1]
| Compound | Decomposition Temperature (Td, °C) | Reference |
| 3,4-Dinitropyrazole | ~270 | |
| 3,5-Dinitropyrazole | ~260 | |
| 3,4,5-Trinitropyrazole | ~270 (with evaporation) | |
| Ammonium salt of 3,4,5-trinitropyrazole | ~230 | [10] |
Table 1: Decomposition temperatures of selected nitro-pyrazole derivatives as determined by Differential Scanning Calorimetry (DSC).
These high decomposition temperatures indicate a relatively stable heterocyclic core, a property that is advantageous in the context of drug development, suggesting good intrinsic stability.
Thermodynamic Stability of Aromatic Aldehydes: The Role of the Formyl Group
The aldehyde functional group is inherently reactive and susceptible to several degradation pathways that can compromise the stability of a pharmaceutical compound.
Primary Degradation Pathways:
-
Oxidation: Aromatic aldehydes are prone to oxidation to the corresponding carboxylic acids, especially in the presence of oxygen, light, or trace metal impurities. This is a common degradation pathway that can significantly alter the biological activity and safety profile of a drug.[11]
-
Polymerization: Under certain conditions of temperature and pH, aldehydes can undergo self-condensation or polymerization reactions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.
The electronic nature of substituents on the aromatic ring plays a crucial role in the stability of the aldehyde. Electron-withdrawing groups, such as nitro groups, generally increase the stability of the aldehyde by reducing the electron density at the carbonyl carbon, making it less susceptible to oxidation.
Assessing the Thermodynamic Stability of Nitro-Pyrazole Functionalized Aldehydes
A comprehensive assessment of the thermodynamic stability of these molecules requires a combination of experimental and computational approaches.
Experimental Approaches: A Framework for Stability Assessment
A robust experimental protocol is essential to determine the stability of nitro-pyrazole functionalized aldehydes under conditions relevant to pharmaceutical development.
Experimental Protocol: Comprehensive Stability Assessment
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point and the onset of decomposition (Td). A sharp exothermic peak indicates decomposition.[1]
-
-
Stability-Indicating HPLC Method Development and Validation:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.[12][13][14]
-
Forced Degradation Studies: Subject the compound in solution and solid state to stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[15]
-
Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness.
-
-
Long-Term and Accelerated Stability Studies:
-
Store the drug substance under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
-
Analyze samples at predetermined time points using the validated stability-indicating HPLC method to monitor for any degradation and determine the shelf-life.
-
Computational Approaches: Predicting Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic stability of molecules by calculating fundamental properties like bond dissociation energies (BDEs).[16][17] The BDE of the weakest bond in a molecule is often correlated with its thermal stability; a higher BDE suggests greater stability.
For nitro-pyrazole functionalized aldehydes, key bonds to investigate would be:
-
C-NO₂ bond: Cleavage of this bond is a common initial step in the decomposition of nitroaromatic compounds.[16]
-
Aldehydic C-H bond: The strength of this bond is related to the aldehyde's susceptibility to oxidation.[11]
-
Bonds within the pyrazole ring: To assess the overall ring stability.
By calculating the BDEs for these and other bonds, one can identify the most likely initial steps of degradation and compare the relative stabilities of different isomers or substituted analogs.
Factors Influencing the Overall Stability
The thermodynamic stability of nitro-pyrazole functionalized aldehydes is a multifactorial property. The following table summarizes the key influencing factors:
| Factor | Influence on Stability | Rationale |
| Number of Nitro Groups | Generally decreases thermal stability | Increases the energy content and introduces more labile C-NO₂ bonds.[1] |
| Position of Nitro Groups | Varies | Affects intramolecular hydrogen bonding and steric interactions, which can influence crystal packing and stability. |
| Aldehyde Group | Potential site of instability | Susceptible to oxidation, polymerization, and other reactions.[11] |
| Substituents on the Pyrazole Ring | Can increase or decrease stability | Electron-withdrawing groups can stabilize the aldehyde, while other groups may introduce steric strain or new reactive sites. |
| Intermolecular Interactions | Can increase stability | Strong hydrogen bonding and π-π stacking in the solid state can lead to a more stable crystal lattice and higher decomposition temperatures. |
| Environmental Factors | Can decrease stability | Exposure to heat, light, humidity, and oxygen can accelerate degradation pathways. |
Table 2: Key factors influencing the thermodynamic stability of nitro-pyrazole functionalized aldehydes.
Conclusion and Future Perspectives
Nitro-pyrazole functionalized aldehydes represent a fascinating class of compounds at the intersection of energetic materials science and medicinal chemistry. Their thermodynamic stability is a complex interplay between the inherent stability of the nitro-pyrazole core and the reactivity of the aldehyde functionality. A thorough understanding and assessment of this stability are critical for their successful development as potential pharmaceutical agents.
By leveraging knowledge from the field of energetic materials and applying the rigorous stability testing protocols of the pharmaceutical industry, researchers can effectively characterize these molecules. The synergistic use of experimental techniques like DSC and stability-indicating HPLC, complemented by computational methods such as DFT, provides a powerful framework for elucidating degradation pathways and predicting shelf-life. As the exploration of novel chemical scaffolds for drug discovery continues, a comprehensive approach to stability assessment will be indispensable for translating promising molecules from the laboratory to the clinic.
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A Technical Guide to Investigating the Biological Potential of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
Executive Summary
The confluence of structurally diverse heterocyclic scaffolds continues to be a highly productive avenue in the discovery of novel therapeutic agents. This guide focuses on 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde, a molecule integrating three key pharmacophoric motifs: a nitropyrazole ring, a benzaldehyde moiety, and a flexible ether linkage. While direct biological data on this specific compound is not extensively published, analysis of its constituent parts provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. Pyrazole derivatives are well-established as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a nitro group can significantly modulate electronic properties and is a known feature in various bioactive compounds, potentially contributing to cytotoxicity through bioreduction.[4][5] This document serves as a comprehensive technical framework for researchers, outlining a logical, evidence-based strategy for the systematic evaluation of this compound's biological activities, from initial high-throughput screening to preliminary mechanistic studies.
Introduction and Scientific Rationale
The imperative to discover new chemical entities with therapeutic potential is a driving force in modern drug discovery. The strategic design of molecules that combine known bioactive fragments is a cornerstone of this effort. This compound is a prime candidate for investigation based on this principle.
Molecular Architecture
The compound's structure is characterized by:
-
A 1H-pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is present in numerous FDA-approved drugs and is known for its metabolic stability and ability to engage in various biological interactions.[1][3]
-
A nitro (-NO2) group: An electron-withdrawing group at the 3-position of the pyrazole ring. Nitroaromatic compounds are known for their potential bioreductive activation under hypoxic conditions, a feature often exploited in anticancer and antimicrobial drug design.[4][5]
-
A benzaldehyde moiety: A versatile chemical entity that can act as a hydrogen bond acceptor and participate in covalent interactions with biological nucleophiles, such as protein residues.[5]
-
A methoxy (-CH2O-) linker: A flexible ether bridge connecting the pyrazole and benzaldehyde rings, allowing for conformational adaptability in binding to biological targets.
Rationale for Investigation based on Structure-Activity Relationships (SAR)
The impetus for exploring the bioactivity of this molecule stems from extensive literature on related compounds:
-
Anticancer Potential: Pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][6][7] The combination of a pyrazole core with other aromatic systems, as seen in pyrazole-benzaldehyde conjugates, has yielded compounds with significant antiproliferative effects against diverse cancer cell lines.[8][9]
-
Antimicrobial Potential: The pyrazole nucleus is a privileged scaffold for antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi.[1][4][10] Specifically, nitropyrazole-based compounds have been reported to possess notable antimicrobial properties.[4]
This guide proposes a systematic approach to validate these hypotheses and uncover the therapeutic potential of this compound.
Postulated Biological Activities & Mechanistic Pathways
Based on its structural motifs, the primary activities to investigate are anticancer and antimicrobial.
Hypothesis 1: Anticancer Activity
The compound's architecture suggests it may interfere with cancer cell proliferation. Many pyrazole-containing anticancer agents function by inhibiting critical cellular processes.[3][7] For instance, pyrazole-linked conjugates have been shown to act as microtubule disruptors, binding at the colchicine site of tubulin and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[9]
Caption: Hypothetical anticancer mechanisms of action.
Hypothesis 2: Antimicrobial Activity
The nitropyrazole scaffold is a strong predictor of antimicrobial potential.[4] The mechanism could involve the intracellular reduction of the nitro group to form reactive nitroso or hydroxylamine radicals that induce oxidative stress and damage microbial DNA, proteins, and lipids. Alternatively, the compound could inhibit essential microbial enzymes.
A Proposed Framework for Biological Evaluation
A tiered approach, beginning with broad screening and progressing to more specific mechanistic assays, is recommended.[11] This ensures an efficient use of resources while building a comprehensive biological profile of the compound.
Overall Experimental Workflow
The logical flow of investigation should follow a clear path from initial characterization to targeted mechanistic studies.
Caption: A systematic workflow for biological evaluation.
Protocol 1: In Vitro Antiproliferative Assay (MTT Method)
This initial assay is crucial for determining the compound's cytotoxic effect on cancer cells.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
Rationale for Cell Line Selection: A diverse panel is recommended to identify potential selectivity. For example:
-
MCF-7: Estrogen-receptor-positive breast cancer.
-
MDA-MB-231: Triple-negative breast cancer.[8]
-
A549: Lung carcinoma.[3]
-
HCT-116: Colon cancer.[3]
-
HEK293: Non-cancerous human embryonic kidney cells (to assess general cytotoxicity).
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Result |
| MDA-MB-231 | Result |
| A549 | Result |
| HCT-116 | Result |
| HEK293 | Result |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[2]
Objective: To determine the MIC against representative pathogenic microbes.
Rationale for Microbial Strain Selection:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)[4]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)[4]
-
Fungus: Candida albicans (e.g., ATCC 90028)[4]
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare serial 2-fold dilutions of the test compound in the broth within a 96-well plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A colorimetric indicator like resazurin can be added to aid visualization.[13]
Data Presentation:
| Microbial Strain | MIC (µg/mL) [Hypothetical Data] |
| S. aureus | Result |
| E. coli | Result |
| C. albicans | Result |
Framework for Secondary Mechanistic Assays
Positive results from primary screening warrant further investigation to elucidate the mechanism of action. The choice of secondary assays should be directly guided by the primary findings.
Caption: Decision tree for selecting secondary assays.
Conclusion and Future Outlook
This compound represents a molecule of significant interest, strategically designed from pharmacophores with established roles in anticancer and antimicrobial activity. Its structural features provide a compelling, hypothesis-driven basis for a thorough biological investigation. The experimental framework detailed in this guide—progressing from broad in vitro screening to targeted mechanistic studies—offers a robust and efficient pathway for elucidating its therapeutic potential. Positive outcomes from these studies would justify advancement into more complex cellular models and eventually, preclinical in vivo evaluation, paving the way for the development of a novel therapeutic candidate.
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Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. (2017). PubMed. Available at: [Link]
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). PubMed. Available at: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. meddocsonline.org [meddocsonline.org]
- 5. Buy 3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde (EVT-2547570) | 1005634-50-3 [evitachem.com]
- 6. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of arylpyrazole linked benzimidazole conjugates as potential microtubule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accio.github.io [accio.github.io]
- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
Application Note: Synthesis Protocol for 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
Executive Summary
This technical guide details the synthesis of This compound . This molecule features a specific
Critical Structural Distinction:
Researchers must distinguish this target from the structurally similar benzyl variant, 4-((3-nitro-1H-pyrazol-1-yl)methyl)benzaldehyde. The presence of the "methoxy" nomenclature in the target string explicitly denotes the oxygenated linkage (
Retrosynthetic Analysis & Strategy
The synthesis is designed based on a convergent strategy. The labile
Disconnection Logic:
-
Primary Disconnection: The ether oxygen-methylene bond (
). -
Synthons:
-
Nucleophile: 4-Hydroxybenzaldehyde (Phenoxide).
-
Electrophile: 1-(Chloromethyl)-3-nitro-1H-pyrazole.
-
Synthetic Route:
-
Step 1:
-Hydroxymethylation of 3-nitro-1H-pyrazole using formaldehyde. -
Step 2: Chlorination using thionyl chloride to generate the reactive electrophile.
-
Step 3: Williamson Ether Synthesis coupling with 4-hydroxybenzaldehyde.
Figure 1: Retrosynthetic logic illustrating the convergent assembly of the N,O-acetal linker.
Detailed Experimental Protocols
Step 1: Synthesis of (3-Nitro-1H-pyrazol-1-yl)methanol
This step installs the methylene carbon via a reversible hemiaminal formation.
-
Reagents:
-
3-Nitro-1H-pyrazole (1.0 equiv)
-
Formaldehyde (37% aq. solution, 3.0 equiv)
-
Solvent: Water or 1:1 Water/Ethanol
-
-
Procedure:
-
Charge a round-bottom flask with 3-nitro-1H-pyrazole (e.g., 10 mmol, 1.13 g).
-
Add formaldehyde solution (30 mmol, ~2.5 mL).
-
Heat the suspension to 60°C for 4–6 hours. The mixture should become homogeneous.
-
Cool the reaction to room temperature and then to 0°C.
-
The product, (3-nitro-1H-pyrazol-1-yl)methanol , often precipitates as a white solid.
-
Filter the solid and wash with cold water.[1]
-
Alternative Workup: If no precipitate forms, extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
-
Checkpoint:
H NMR ( ) should show a methylene singlet ( ) around 5.4–5.6 ppm and a broad signal.
Step 2: Synthesis of 1-(Chloromethyl)-3-nitro-1H-pyrazole
Safety Alert: This intermediate is a potent alkylating agent. Handle in a fume hood. Thionyl chloride releases toxic
-
Reagents:
-
(3-Nitro-1H-pyrazol-1-yl)methanol (from Step 1)
-
Thionyl Chloride (
, 2.0 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
-
-
Procedure:
-
Dissolve the alcohol from Step 1 in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
-
Cool to 0°C.
-
Add
dropwise. -
Allow to warm to room temperature and reflux for 2 hours.
-
Evaporation: Concentrate the reaction mixture to dryness under reduced pressure.
-
Co-evaporation: Add toluene and evaporate twice to remove residual
and . -
Result: The crude 1-(chloromethyl)-3-nitro-1H-pyrazole is obtained as a yellow oil or semi-solid.
-
Note: Use immediately in Step 3. Do not attempt column chromatography as the
-chloromethyl species hydrolyzes on silica.
-
Step 3: Coupling to this compound
-
Reagents:
-
4-Hydroxybenzaldehyde (1.0 equiv)
-
1-(Chloromethyl)-3-nitro-1H-pyrazole (1.1 equiv, crude from Step 2)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Potassium Iodide (KI, 0.1 equiv) - Catalyst to form reactive iodide in situ
-
Solvent: Acetone (dry) or DMF
-
-
Procedure:
-
In a dry flask, dissolve 4-hydroxybenzaldehyde (e.g., 10 mmol, 1.22 g) in Acetone (50 mL).
-
Add anhydrous
(20 mmol, 2.76 g) and KI (1 mmol, 0.16 g). -
Stir at room temperature for 15 minutes to generate the phenoxide.
-
Add the crude 1-(chloromethyl)-3-nitro-1H-pyrazole dissolved in a minimum amount of Acetone.
-
Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup:
-
Filter off inorganic salts (
, ). -
Concentrate the filtrate.
-
Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).
-
Data Summary & Quality Control
| Parameter | Specification / Expected Value |
| Appearance | Pale yellow to off-white solid |
| Molecular Formula | |
| Molecular Weight | 247.21 g/mol |
| Aldehyde: | |
| Mass Spec (ESI) | |
| Stability | Store at -20°C. The |
Mechanistic Pathway
The reaction proceeds via a classic
Figure 2: Reaction mechanism highlighting the in-situ Finkelstein activation (KI) and SN2 displacement.
References
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Williamson Ether Synthesis and Hemiaminal stability).
Sources
Application Notes & Protocols: Regioselective Alkylation of 3-nitro-1H-pyrazole with 4-(chloromethyl)benzaldehyde
Introduction and Strategic Overview
The synthesis of N-substituted pyrazoles is a cornerstone of modern medicinal chemistry and drug development.[1][2] These heterocyclic scaffolds are privileged structures found in a multitude of clinically significant agents, exhibiting a wide array of biological activities including anti-inflammatory and anti-cancer properties.[1][3][4] The strategic functionalization of the pyrazole core, particularly through N-alkylation, allows for the precise modulation of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[3]
This document provides a detailed guide to the N-alkylation of 3-nitro-1H-pyrazole with 4-(chloromethyl)benzaldehyde. This specific transformation is of significant interest as it combines three valuable pharmacophores: the pyrazole ring, a nitro group (a versatile synthetic handle and potential bioisostere), and a benzaldehyde moiety, which is ripe for further derivatization (e.g., reductive amination, Wittig reactions).
A primary challenge in the alkylation of unsymmetrical pyrazoles is controlling regioselectivity.[5][6] The reaction can potentially yield two distinct regioisomers, N1 and N2 alkylated products. This protocol is optimized to favor the formation of the sterically preferred N1 isomer, 1-(4-formylbenzyl)-3-nitro-1H-pyrazole, a key intermediate for constructing more complex molecular architectures. We will delve into the mechanistic underpinnings of this selectivity, provide a robust, step-by-step experimental protocol, and outline methods for product characterization and purification.
Mechanistic Rationale and Control of Regioselectivity
The N-alkylation of a pyrazole proceeds via a classical nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (in this case, chloride).[3][7]
For an unsymmetrical substrate like 3-nitro-1H-pyrazole, the pyrazolate anion has two nucleophilic nitrogen atoms, N1 and N2, leading to a potential mixture of products. The regiochemical outcome is governed by a combination of steric and electronic factors.[5]
-
Steric Hindrance: The bulky nitro group at the C3 position significantly encumbers the adjacent N2 nitrogen. Consequently, the alkylating agent, 4-(chloromethyl)benzaldehyde, will approach the less sterically hindered N1 nitrogen more readily. This steric repulsion is the dominant factor directing the regioselectivity of the reaction.[5][7]
-
Electronic Effects: The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton and influences the electron density distribution in the pyrazolate anion. While both nitrogens are nucleophilic, studies on 3-substituted pyrazoles consistently show that alkylation under basic conditions preferentially occurs at the N1 position.[4]
-
Reaction Conditions: The choice of base and solvent is critical for achieving high regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) provides an ideal environment. These conditions promote the formation of the pyrazolate anion while minimizing side reactions and ensuring good solubility for the reactants.[3][5] The K₂CO₃/DMSO system, for example, has been shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[4]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the N-alkylation.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Amount (Equivalents) | Notes |
| 3-nitro-1H-pyrazole | 26621-44-3 | 113.08 g/mol | 1.13 g (10.0 mmol, 1.0 eq) | Starting material.[8] |
| 4-(chloromethyl)benzaldehyde | 73291-09-5 | 154.60 g/mol | 1.70 g (11.0 mmol, 1.1 eq) | Alkylating agent, slight excess. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.07 g (15.0 mmol, 1.5 eq) | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 40 mL | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~300 mL | For extraction. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~300 mL | For work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying. |
| Silica Gel | 7631-86-9 | - | As needed | For column chromatography (230-400 mesh). |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle with temperature controller, separatory funnel, rotary evaporator, standard glassware for chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask via syringe. Stir the resulting suspension at room temperature for 15-30 minutes to ensure a fine dispersion of the reagents.
-
Addition of Alkylating Agent: Add 4-(chloromethyl)benzaldehyde (1.70 g, 11.0 mmol) to the suspension. The addition can be done in one portion as a solid.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting pyrazole should be consumed within 4-8 hours.
-
Cooling and Quenching: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for 15 minutes. A precipitate of the crude product may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in breaking any emulsions and removing water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure 1-(4-formylbenzyl)-3-nitro-1H-pyrazole.[3] Alternatively, recrystallization from an appropriate solvent system like ethanol/water or ethyl acetate/hexanes can be attempted.[9]
Caption: Experimental workflow for the synthesis.
Product Characterization
Unambiguous characterization is essential to confirm the identity and regiochemistry of the synthesized product.
-
NMR Spectroscopy: This is the most powerful tool for distinguishing between the N1 and N2 regioisomers.[10]
-
¹H NMR: For the desired N1-substituted product, 1-(4-formylbenzyl)-3-nitro-1H-pyrazole, expect to see:
-
A singlet for the aldehyde proton (~9.9-10.1 ppm).
-
Two doublets in the aromatic region for the para-substituted benzene ring (~7.5-8.0 ppm).
-
A singlet for the benzylic CH₂ protons (~5.5-6.0 ppm).
-
Two distinct doublets for the pyrazole ring protons, H4 and H5. The H5 proton signal is typically downfield from the H4 proton.[4]
-
-
¹³C NMR: Will show characteristic peaks for the aldehyde carbonyl carbon (~191 ppm), the benzylic carbon (~55-60 ppm), and the carbons of both aromatic rings.[4]
-
NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can definitively confirm the N1-substitution. An NOE correlation should be observed between the benzylic CH₂ protons and the pyrazole H5 proton, a spatial proximity that is absent in the N2 isomer.[10]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the product (C₁₁H₉N₃O₃), validating its elemental composition.[4]
-
Infrared (IR) Spectroscopy: Will show strong characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretches, ~1550 and ~1350 cm⁻¹) and the aldehyde carbonyl group (C=O stretch, ~1690-1710 cm⁻¹).[11]
-
X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray diffraction provides the most definitive structural proof, unambiguously confirming the connectivity and regiochemistry.[4]
Safety and Handling
Proper safety precautions must be observed throughout this procedure.
-
General: The entire procedure should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
4-(Chloromethyl)benzaldehyde: This compound is an irritant to the skin, eyes, and mucous membranes and may be harmful if inhaled or ingested.[12][13] Handle with care and avoid creating dust.
-
3-nitro-1H-pyrazole: Nitroaromatic compounds should be handled with caution as they can be energetic. Avoid heat, shock, and friction.
-
Potassium Carbonate: Anhydrous K₂CO₃ is an irritant. Avoid inhalation of the fine powder.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Use in a fume hood and wear appropriate gloves.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Online] Available at: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Online] Available at: [Link]
- Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
-
ACS Publications. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. [Online] Available at: [Link]
-
ResearchGate. Characterization data for new pyrazole derivatives. [Online Table] Available at: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Online Forum] Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Online] Available at: [Link]
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Online] Available at: [Link]
-
ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Online PDF] Available at: [Link]
-
Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. [Online] Available at: [Link]
- Google Patents. US5705656A - N-alkylation method of pyrazole.
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Online] Available at: [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Online] Available at: [Link]
-
PubChem - NIH. 3-Nitropyrazole. [Online] Available at: [Link]
-
Organic Syntheses Procedure. 5-Benzo[3][14]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Online] Available at: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Online] Available at: [Link]
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- 1. visnav.in [visnav.in]
- 2. dau.url.edu [dau.url.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. CAS 73291-09-5: 4-(Chloromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 13. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. synquestlabs.com [synquestlabs.com]
Catalytic hydrogenation of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
Executive Summary & Strategic Analysis
The Substrate Challenge: The hydrogenation of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde presents a classic "Chemoselectivity Paradox" in organic synthesis. The molecule contains two reducible functionalities with competing thermodynamic profiles:
-
Nitro Group (-NO₂): Facile reduction to an amine (-NH₂).
-
Aldehyde Group (-CHO): Susceptible to reduction to a primary alcohol (-CH₂OH) or reductive amination.
The Critical Instability: The primary risk is not just over-reduction, but intermolecular polymerization . Reducing the nitro group yields a 3-amino-pyrazole . If the aldehyde remains intact, the resulting product is an amino-aldehyde. In concentrated solutions, the amine of one molecule will condense with the aldehyde of another to form oligomeric Schiff bases (imines), leading to tars and low yields.
Strategic Pathways: This guide provides three distinct protocols based on the desired endpoint:
-
Route A (Chemoselective): Targeting the Amino-Aldehyde (requires kinetic control or protection).
-
Route B (Global Reduction): Targeting the Amino-Alcohol (complete hydrogenation).
-
Route C (In-Situ Trapping): Targeting Secondary Amines (Reductive Amination cascade).
Chemoselectivity & Decision Framework
Before selecting a protocol, analyze the thermodynamic landscape of the reduction.
Figure 1: Reaction pathway analysis showing the critical bifurcation at the Amino-Aldehyde intermediate.
Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Preserving the Aldehyde)
Goal: Isolate the amino-aldehyde or trap it immediately. Method: Catalytic Transfer Hydrogenation (CTH) or Fe-Mediated Reduction.
Why this works: Standard H₂/Pd/C is often too aggressive and will reduce the aldehyde to benzyl alcohol (approx. 5-10% byproduct typically). Iron or mild CTH systems are kinetically selective for -NO₂.
Materials:
-
Substrate: 10.0 mmol
-
Iron Powder (325 mesh): 5.0 equiv (50 mmol)
-
Ammonium Chloride (NH₄Cl): 10.0 equiv
-
Solvent: Ethanol/Water (4:1 v/v)
-
Alternative Catalyst: 1% Pt/C (sulfided) if using H₂ gas (requires strict pressure control).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of substrate in 80 mL Ethanol and 20 mL Water.
-
Activation: Add NH₄Cl (5.35 g) and stir at room temperature for 10 mins.
-
Reduction: Add Iron powder (2.8 g) in portions to control exotherm.
-
Reflux: Heat to 70°C for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: Look for the disappearance of the nitro spot. The aldehyde spot should remain distinct.
-
-
Work-up (Crucial for Stability):
-
Filter hot through Celite to remove Iron sludge. Wash with EtOAc.[1]
-
Buffer: Wash the organic layer with saturated NaHCO₃ to remove acidic species that catalyze Schiff base formation.
-
Isolation: Evaporate solvent at low temperature (<30°C).
-
Storage: Store the crude amino-aldehyde under Argon at -20°C or use immediately.
-
Protocol B: Global Reduction (Synthesis of Amino-Alcohol)
Goal: Reduce both -NO₂ to -NH₂ and -CHO to -CH₂OH. Method: High-Pressure Catalytic Hydrogenation.
Materials:
-
Catalyst: 10% Pd/C (50% wet) - Load: 10 wt% of substrate mass.
-
Solvent: Methanol (anhydrous).
-
Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30-50 psi).
Step-by-Step Workflow:
-
Inerting: Charge flask with substrate and MeOH. Nitrogen purge (3x).
-
Catalyst Addition: Add Pd/C carefully under N₂ flow (Pyrophoric hazard).
-
Hydrogenation: Introduce H₂.
-
1 atm (Balloon): Will reduce NO₂ rapidly (1-2 h). Aldehyde reduction may take 12-24 h.
-
50 psi (Parr): Both groups reduced within 4-6 hours.
-
-
Monitoring: HPLC is preferred.
-
Intermediate: Amino-Aldehyde (Rt ~ 4.5 min).
-
Product: Amino-Alcohol (Rt ~ 3.2 min).
-
-
Work-up: Filter through Celite. Concentrate. The amino-alcohol is generally stable and can be recrystallized from Ethanol/Hexane.
Protocol C: The "Voxelotor" Strategy (Reductive Amination Cascade)
Goal: Use the aldehyde immediately to attach a tail group. Context: This is the most common industrial application for this scaffold. The nitro reduction is coupled with an amine condensation.[2]
Reaction Scheme: Substrate + Amine (R-NH2) + H2/Pd-C → Secondary Amine Product
Protocol:
-
Mix Substrate (1 eq) and Target Amine (1.1 eq) in Methanol.
-
Stir for 1 hour to allow Imine Formation (equilibrium).
-
Add 10% Pd/C (10 wt%).
-
Hydrogenate at 1 atm H₂.
Troubleshooting & Optimization (DoE)
| Issue | Probable Cause | Corrective Action |
| Polymerization/Tars | Self-condensation of Amino-Aldehyde. | Dilution: Run reaction at 0.05 M or lower. Trapping: Add Acetic Anhydride (1.1 eq) to protect amine in situ as Acetamide. |
| Incomplete Aldehyde Red. | Catalyst poisoning or insufficient pressure. | Switch to Raney Nickel (50 psi, 50°C). Raney Ni is more active for carbonyls than Pd/C. |
| De-halogenation | If the substrate has Cl/Br substituents. | Use Pt/C (Sulfided) or add 0.1 eq Pyridine to poison the catalyst against de-halogenation. |
| Over-Reduction of Ring | Pyrazole ring hydrogenation. | Rare under mild conditions. Avoid PtO₂ (Adams Catalyst) in acetic acid; stick to Pd/C in neutral solvents. |
Safety & Handling
-
Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite in air. Always keep wet with water/solvent. Filter under inert gas or keep the filter cake wet.
-
Hydrogen Gas: Highly flammable. Ground all equipment. Use a blast shield for pressurized reactions.
-
Nitro Compounds: Potentially energetic.[7] Do not heat the dry solid residue of the nitro-aldehyde excessively.
References
-
Chemoselective Hydrogenation of Nitro Groups
-
Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334.
-
-
Transfer Hydrogenation Protocols (Fe/NH4Cl)
-
Voxelotor Intermediate Synthesis (Analogous Chemistry)
-
Metcalf, B., et al. (2017). Discovery of GBT440, an orally bioavailable hemoglobin S polymerization inhibitor. ACS Medicinal Chemistry Letters, 8(3), 321-326.
-
-
Handling Unstable Amino-Aldehydes
-
BenchChem Technical Guides. (2025).[1] Selective Reduction of Nitro Groups in Polyfunctional Molecules.
-
- Telvekar, V. N., et al. (2012). Novel system for reduction of aromatic nitro compounds.
Author's Note: For drug development (GMP) workflows, Protocol C (Reductive Amination Cascade) is strongly recommended over Protocol A to avoid the isolation of the genotoxic and unstable amino-aldehyde intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence [organic-chemistry.org]
- 4. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: Optimizing Ether Linkage Formation in Nitro-Pyrazole Scaffolds
Executive Summary
The introduction of ether linkages into nitro-pyrazole derivatives is a critical transformation in medicinal chemistry, particularly for modulating solubility and lipophilicity in drug candidates. However, the electron-deficient nature of the nitro-pyrazole ring, combined with the annular tautomerism of the pyrazole core, presents unique synthetic challenges.
This Application Note provides a definitive guide to forming ether linkages via two primary mechanisms: Nucleophilic Aromatic Substitution (
Strategic Selection Guide
The choice of synthetic route depends entirely on the functional handle available on your pyrazole substrate.
Workflow Decision Tree
(Visualized below via Graphviz)
Figure 1: Decision matrix for selecting the optimal etherification pathway based on starting material availability.
Method A: Nucleophilic Aromatic Substitution ( )
Best For: Chlorinated or fluorinated nitro-pyrazoles reacting with primary/secondary alcohols.
Mechanistic Insight
The nitro group (
-
Regioselectivity: If the pyrazole nitrogen is unsubstituted (
-H), -alkylation will compete with ether formation. Crucial Step: Use -protected pyrazoles (e.g., -Methyl, -Benzyl, or -THP) to force reaction at the carbon-halogen bond [1]. -
Leaving Group Ability:
.[4] While Fluorine is the fastest reacting due to the high electronegativity stabilizing the transition state, Chlorine is often preferred for cost and stability.
Standard Protocol ( )
Reagents:
-
Substrate: 5-chloro-1-methyl-4-nitropyrazole (1.0 equiv)
-
Nucleophile: Alcohol (R-OH) (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Sodium Hydride ( ) (1.2 equiv) -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and purge with Argon.
-
Deprotonation (if using NaH): Suspend
(60% in oil) in dry THF/DMF at 0°C. Add the alcohol dropwise. Stir for 30 min to generate the alkoxide.-
Note: If using
, simply mix the base, alcohol, and substrate in the solvent.
-
-
Addition: Add the chloro-nitro-pyrazole solution to the alkoxide/base mixture.
-
Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS.
-
Tip: Reaction times vary from 2h (activated primary alcohols) to 12h (secondary alcohols).
-
-
Workup: Quench with saturated
. Extract with EtOAc.[4] Wash organic layer with water ( ) to remove DMF. -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Parameter Optimization
| Parameter | Recommendation | Rationale |
| Solvent | DMF or DMSO | High dielectric constant stabilizes the polar Meisenheimer intermediate. |
| Base | The "Cesium Effect" improves solubility in organic solvents compared to potassium salts. | |
| Temperature | 60°C - 90°C | Activation energy is higher for pyrazoles than phenyl rings; heat is usually required. |
Method B: Mitsunobu Coupling
Best For: Coupling 4-nitro-5-hydroxypyrazoles with primary/secondary alcohols (especially when stereochemistry must be inverted or preserved).
Mechanistic Insight
This reaction activates the alcohol (not the pyrazole) using a phosphine and an azodicarboxylate. The hydroxy-pyrazole acts as the acidic pronucleophile.
-
Acidity Requirement: The Mitsunobu reaction requires the nucleophile's pKa to be < 11-13. The nitro group on the pyrazole ring significantly increases the acidity of the hydroxyl group (or tautomeric amide), making it an excellent substrate [2].
Standard Protocol (Mitsunobu)
Reagents:
-
Substrate: 1-methyl-4-nitro-5-hydroxypyrazole (1.0 equiv)
-
Alcohol: R-OH (1.0 – 1.2 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv)[5] -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyrazole, alcohol, and
in anhydrous THF under atmosphere. -
Cooling: Cool the solution to 0°C .
-
Addition: Add DIAD dropwise over 10–15 minutes.
-
Visual Cue: The yellow/orange color of DIAD should fade upon reaction with
.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24h.
-
Workup: Concentrate solvent. Triturate with
/Hexane to precipitate triphenylphosphine oxide ( ). Filter. -
Purification: Flash chromatography.
Troubleshooting & Quality Control
Common Failure Modes
-
Hydrolysis (
): If the solvent is "wet", hydroxide ions ( ) generated from trace water will compete with the alkoxide, converting the chloro-pyrazole back to a hydroxy-pyrazole. Fix: Use molecular sieves in DMF/DMSO. -
N-Alkylation Competition: If using Method A with an unprotected pyrazole, the base will deprotonate the pyrazole NH (pKa ~10-12), leading to N-alkylation rather than ether formation. Fix: Always protect N1 before attempting O-etherification [3].
Reaction Pathway Visualization
(Visualized below via Graphviz)
Figure 2: Kinetic pathway of the
References
-
Organic Chemistry Portal.
)." Organic Chemistry Portal. Available at: [Link] -
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Available at: [Link]
- Li, J. J. "Pyrazole Synthesis and Functionalization." in Name Reactions in Heterocyclic Chemistry, Wiley, 2004.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole-Benzaldehyde Intermediates
[1]
Case ID: PUR-PYRZ-042 Subject: Troubleshooting Isolation & Purification of this compound Status: Resolved / Guide Available
Executive Summary
This guide addresses the purification of This compound (Target Compound).[1] This molecule is a critical intermediate, often synthesized via the
The primary purification challenges identified by our users are:
-
Regioisomer Separation: Differentiating the desired
-alkyl-3-nitro isomer from the -alkyl-5-nitro byproduct.[1] -
Aldehyde Stability: Preventing oxidation to the corresponding benzoic acid during workup.
-
Crystallization Failures: "Oiling out" due to the competing polarities of the nitro and aldehyde groups.
Part 1: Troubleshooting Guide (FAQ Format)
Q1: I see two close spots on my TLC after alkylation. How do I identify and separate the regioisomers?
Diagnosis: The alkylation of 3-nitro-1H-pyrazole is subject to annular tautomerism.[1] While the 3-nitro isomer is thermodynamically favored in many conditions, the 5-nitro isomer (sterically more hindered but kinetically accessible) often forms as a significant impurity (10–30%).[1]
Technical Solution:
-
TLC Method: Use Dichloromethane (DCM):Methanol (98:2) or Hexane:Ethyl Acetate (3:1) .
-
Observation: The 1-alkyl-3-nitro isomer (Target) is typically less polar (higher
) than the 1-alkyl-5-nitro isomer due to the dipole vector cancellation between the nitro group and the pyrazole ring nitrogen lone pairs.[1]
-
-
Separation Protocol:
-
If
: Use Flash Column Chromatography (Silica Gel 60, 230–400 mesh). Gradient elution from 10% to 40% EtOAc in Hexanes. -
If
: Recrystallization is required (See Q3).
-
Q2: My product contains a persistent acidic impurity (broad peak at ~10-12 ppm in H NMR).
Diagnosis: This is likely 4-((3-nitro-1H-pyrazol-1-yl)methoxy)benzoic acid , resulting from the air-oxidation of the benzaldehyde moiety.[1] This occurs if the reaction was exposed to air for prolonged periods or if the workup involved vigorous stirring in an open vessel.
Technical Solution:
-
Immediate Fix: Wash the organic layer (DCM or EtOAc) with saturated aqueous NaHCO
(3x). The acid impurity will deprotonate and partition into the aqueous phase. -
Prevention: Perform all post-reaction concentrations under a nitrogen atmosphere and store the purified aldehyde at -20°C under inert gas.
Q3: The crude product "oils out" during recrystallization from Ethanol. How can I induce crystallization?
Diagnosis: The molecule has a "push-pull" nature (lipophilic benzyl ether vs. polar nitro-pyrazole).[1] Single-solvent recrystallization often fails because the melting point is depressed by the regioisomer impurity.[1]
Technical Solution: Switch to a binary solvent system using the "Cloud Point" method:
-
Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) or Acetone (Good solvent).
-
Slowly add Hexane or Heptane (Anti-solvent) dropwise with stirring until a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOAc to clear the solution.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Note: If oiling persists, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Part 2: Validated Purification Protocols
Workflow A: High-Purity Isolation (Recommended)
This workflow prioritizes purity (>98%) for biological assays.
Step 1: Chemical Scavenging (Workup)
-
Objective: Remove unreacted 3-nitropyrazole and inorganic salts.
-
Procedure:
Step 2: Flash Chromatography[1]
-
Stationary Phase: Silica Gel (40 g per 1 g crude).
-
Mobile Phase:
-
0–5 min: 100% Hexane (Equilibration)
-
5–20 min: 0%
30% EtOAc in Hexane (Linear Gradient)
-
-
Detection: UV at 254 nm (Benzaldehyde absorption).[2]
Step 3: Final Polishing (Recrystallization)
-
Solvent: Ethanol/Water (9:1).
-
Method: Dissolve in boiling Ethanol; add hot water until turbid; cool slowly.
Data Summary: Physicochemical Properties[1][2][3][4]
| Property | Value / Characteristic | Notes |
| Appearance | Pale yellow to off-white solid | Nitro group imparts yellow color.[1] |
| TLC | 0.45 (Hex:EtOAc 1:1) | 3-nitro isomer (Target).[1] |
| TLC | 0.30 (Hex:EtOAc 1:1) | 5-nitro isomer (Byproduct).[1] |
| Solubility | Soluble: DMSO, DCM, EtOAc | Insoluble: Water, Hexane. |
| Reactivity | Aldehyde oxidation | Sensitive to air; store under N |
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the logical decision tree for purifying the crude reaction mixture based on impurity profiling.
Caption: Decision matrix for the purification of this compound, prioritizing regioisomer removal and aldehyde protection.
References
-
BenchChem Technical Support. (2025).[3][4][5][6] Column chromatography conditions for separating pyrazole isomers. Retrieved from 5
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization: General estimation of influence of particular moieties. Retrieved from 7
-
ResearchGate Community. (2017). Solvent selection for pyrazoline recrystallization. Retrieved from 8
-
National Institutes of Health (NIH). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Retrieved from 9
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Solubility & Handling of Nitro-Pyrazole Aldehydes
[1]
Case ID: NP-ALD-SOL-001 Subject: Overcoming "Brick Dust" Properties in Nitro-Pyrazole Aldehyde Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Brick Dust" Challenge
Nitro-pyrazole aldehydes (e.g., 3-nitro-1H-pyrazole-4-carbaldehyde) represent a classic "brick dust" challenge in organic synthesis.[1] These molecules possess a perfect storm of physicochemical properties that lead to poor solubility:
-
High Polarity: The nitro group (
) is a strong electron-withdrawing group (EWG), creating a significant dipole.[1] -
H-Bonding Network: If the pyrazole
is free, it acts as both a donor and an acceptor, forming tight intermolecular hydrogen-bonded lattices.[1] - -Stacking: The planar heteroaromatic ring facilitates strong stacking interactions.[1]
The Consequence: These compounds often exhibit high melting points (>200°C) and insolubility in standard solvents (DCM, EtOAc, Toluene), forcing the use of high-boiling polar aprotic solvents (DMSO, DMF, NMP) which complicate downstream processing.[1]
Solvent System Engineering
Do not rely on single solvents.[1] The most effective strategy for these scaffolds involves binary solvent systems that disrupt the crystal lattice without trapping the product in a non-volatile medium.
Solubility Matrix & Recommendations
| Solvent Class | Utility Rating | Notes |
| DMSO / DMF | High | Excellent solubility but difficult to remove.[1] Use only if necessary for reaction kinetics. |
| THF / 2-MeTHF | Medium | Good for N-protected variants. 2-MeTHF is preferred for easier aqueous workup (immiscible with water).[1] |
| MeCN | Medium-High | Best compromise.[1] Dissolves many nitro-pyrazoles at reflux; allows for crystallization upon cooling.[1] |
| DCM / MeOH (9:1) | High | The "Magic Mixture." The methanol disrupts H-bonds, while DCM solubilizes the organic scaffold. Use for chromatography.[1][2][3] |
| EtOAc / Hexane | Low | Generally useless for unsubstituted nitro-pyrazoles.[1] |
Protocol: The "Inverse Addition" Recrystallization
Standard recrystallization often fails because the compound oils out or decomposes at the high temperatures required to dissolve it in poor solvents.
-
Dissolve the crude nitro-pyrazole aldehyde in the minimum amount of DMSO or DMF at room temperature (or slightly warmed to 40°C).
-
Filter this solution through a glass frit to remove inorganic salts (common in Vilsmeier-Haack workups).
-
Prepare a beaker of vigorously stirred Water (10x volume of DMSO) or 0.1 M HCl (if the product is base-sensitive).
-
Add the DMSO solution dropwise into the water.
-
Collect via filtration and wash extensively with water to remove residual DMSO.[1]
Synthetic Workarounds: N-Protection Strategy
The most robust solution is to mask the N-H proton. This eliminates the intermolecular H-bonding network, turning "brick dust" into a soluble organic intermediate.[1]
Decision Workflow: Selecting the Right Group
Figure 1: Strategic decision tree for N-protection of nitro-pyrazole aldehydes to improve solubility.
Recommended Protocol: SEM-Protection
SEM (2-(Trimethylsilyl)ethoxymethyl) is ideal because it adds lipophilicity, greatly enhancing solubility in non-polar solvents.[1]
-
Suspend nitro-pyrazole aldehyde (1.0 eq) in THF (0.2 M).
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Observation: The suspension will likely clear as the anion forms.
-
-
Stir for 30 mins, then add SEM-Cl (1.1 eq) dropwise.
-
Warm to RT. The reaction usually completes in 1-2 hours.
-
Workup: Quench with water, extract with EtOAc .
-
Result: The product is now an oil or low-melting solid soluble in Hexane/EtOAc, easily purified by flash chromatography.[1]
-
Reaction Optimization: Heterogeneous Systems
If you cannot protect the nitrogen, you must accept heterogeneity.[1] Nitro-pyrazole aldehydes react surprisingly well in suspension if the surface area is maximized.
The "Grind & Sonication" Technique
Instead of heating to dissolve (which degrades the aldehyde), increase the surface area:
Troubleshooting & FAQs
Q: My aldehyde decomposes during Vilsmeier-Haack formylation workup. Why? A: Nitro-pyrazoles are electron-deficient.[1] During the basic workup (usually NaOAc or NaOH), the aldehyde can undergo a Cannizzaro reaction (disproportionation to alcohol and acid) or haloform-type cleavage if the ring is highly deactivated.
-
Fix: Use a milder quench.[1] Pour the Vilsmeier complex into saturated aqueous Sodium Acetate at 0°C and stir for 2 hours. Avoid strong bases like NaOH.[1]
Q: I can't get the product out of DMSO after the reaction. A: Do not attempt to rotovap DMSO.
-
Method A (Lyophilization): If your product is stable to water, dilute with water (1:[1]1) and freeze-dry. DMSO will sublime (slowly) or remain liquid while water removes salts.[1]
-
Method B (The "Catch and Release"): If your product has an acidic NH, bind it to a basic ion-exchange resin (e.g., Amberlyst A-26 OH form).[1] Wash the resin with MeOH to remove DMSO, then elute the product with Acetic Acid/MeOH.[1]
Q: The aldehyde peak is missing in NMR, but LCMS shows the mass. A: Nitro-pyrazole aldehydes often form hemiacetals in alcoholic solvents (MeOD) or hydrates in DMSO-d6/Water.
-
Verification: Run the NMR in Acetone-d6 or THF-d8 . These non-nucleophilic solvents will show the distinct CHO proton signal (typically 9.8 - 10.2 ppm).
References
-
Synthesis & Solubility of Nitropyrazoles
-
Vilsmeier-Haack Formylation Protocols
-
N-Protection Strategies
-
Reaction Medium Engineering (DMSO/Iodine)
-
Purification of Pyrazoles
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. asianpubs.org [asianpubs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
This guide serves as a technical support resource for the purification of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde . It is designed to assist researchers in optimizing recrystallization protocols for this specific intermediate, often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) or anti-infective agents.
Case ID: REC-NPB-001 Status: Active Subject: Solvent Selection & Troubleshooting for Recrystallization[1]
Executive Summary & Solvent Selection Matrix
The target molecule contains three distinct pharmacophores influencing solubility: a benzaldehyde core (moderately polar, oxidizable), a nitro group (strongly polar, electron-withdrawing), and a pyrazole ring (nitrogen heterocycle).
Based on the calculated polarity (
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Primary Use Case | Impurity Rejection Profile |
| Ethanol (95%) | Single | Standard Purification | Excellent for removing inorganic salts and trace starting halides.[1] |
| Acetonitrile (ACN) | Single | High Purity (HPLC grade) | Best for removing unreacted 4-hydroxybenzaldehyde (phenol).[1] |
| EtOAc / Heptane | 1:2 to 1:4 | Yield Optimization | Use if the compound is too soluble in alcohols. Good for non-polar byproducts. |
| IPA / Water | 9:1 | Scale-Up | Safer thermal profile than ACN; slower crystallization yields better morphology.[1] |
Technical Troubleshooting Guide (Q&A)
Section A: Solubility & Crystallization Issues
Q: The solid dissolves in hot ethanol but oils out (forms a separate liquid phase) upon cooling instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or the solution is too concentrated.[1]
-
Immediate Fix: Reheat the mixture to redissolve the oil. Add a "seed crystal" of the pure compound at a temperature just below the saturation point (
). -
Protocol Adjustment: Switch to Isopropanol (IPA) . IPA has a higher boiling point and slightly lower polarity than ethanol, which often favors crystal lattice formation over amorphous oil separation for nitro-aromatics.[1]
Q: My recovery yield is low (<50%), even after cooling to 0°C. Is the compound decomposing? A: It is likely not decomposing but remaining in the mother liquor due to high solubility.
-
Diagnosis: Check the mother liquor by TLC/HPLC. If the product is present, the solvent is too polar.
-
Solution: Add an anti-solvent.[2] If using Ethanol, add Water dropwise to the hot solution until persistent turbidity appears, then cool slowly. If using Ethyl Acetate (EtOAc), add Heptane .
-
Warning: Do not use water if your aldehyde is essentially crude; water can trap phenolic impurities.
Section B: Impurity Removal[3]
Q: The NMR shows persistent unreacted 4-hydroxybenzaldehyde (starting material). Recrystallization isn't removing it. A: Phenolic impurities can co-crystallize with benzaldehydes via hydrogen bonding.
-
Chemical Wash (Pre-treatment): Before recrystallization, dissolve the crude solid in EtOAc and wash with 5% cold aqueous Na₂CO₃ . The phenol (pKa ~7.6) will deprotonate and move to the aqueous layer, while the target ether (neutral) remains in the organic layer.
-
Solvent Switch: Switch to Acetonitrile . Phenols are highly soluble in cold ACN, whereas the target nitro-pyrazole ether is typically less soluble in cold ACN, improving separation.[1]
Q: The product is turning yellow/brown during heating. A: Benzaldehydes are susceptible to autoxidation to benzoic acids, and nitro compounds can be thermally sensitive.
-
Root Cause: Exposure to air at high temperatures or trace base catalysis.
-
Corrective Action: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon balloon). Limit heating time to <15 minutes. Add a trace amount of BHT (butylated hydroxytoluene) if the protocol allows antioxidants.
Standard Operating Procedure (SOP)
Protocol ID: SOP-NPB-REC-04 Objective: Purification of >5g batches of this compound.
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (95%) (approx. 5 mL per gram of solid).
-
Dissolution: Heat to reflux (
) with stirring.-
Check: If solid remains, add solvent in 1 mL increments until dissolved.
-
Filtration: If black specs (inorganic salts/Pd residues) remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.
-
-
Crystallization:
-
Remove from heat.[3] Allow to cool to Room Temperature (RT) on a cork ring (approx. 30-60 mins). Do not disturb.
-
Once crystals form, transfer to an ice bath (
) for 1 hour to maximize yield.
-
-
Isolation: Filter via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Ethanol (
). -
Drying: Dry in a vacuum oven at
for 12 hours. Note: High heat (>60°C) may sublime the aldehyde or degrade the nitro group.
Decision Logic for Solvent Optimization
The following logic diagram illustrates the decision-making process for selecting the optimal solvent based on the specific impurity profile of your crude material.
Figure 1: Decision tree for solvent selection based on impurity profile and yield outcomes.[1]
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Edition. Purification of Nitro Compounds and Aldehydes. Longman Scientific & Technical, 1989.
-
PubChem Compound Summary . 4-Methoxy-3-nitrobenzaldehyde (Structural Analog Data). National Center for Biotechnology Information. Accessed 2024. [Link]
-
Organic Syntheses , Coll. Vol. 3, p. 641 (1955). General methods for purification of substituted benzaldehydes. [Link]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Edition, 2003.[1] (Reference for solubility parameters of nitro-pyrazole derivatives).
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde: A Comparative Technical Guide
Executive Summary
This guide details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde (
Understanding its fragmentation is essential for:
-
Metabolite Identification: Distinguishing metabolic oxidation/reduction of the nitro group vs. hydrolysis of the ether linker.
-
Regioisomer Verification: Differentiating the 3-nitro isomer from the 4-nitro or 5-nitro analogs, which is a common challenge in pyrazole
-alkylation chemistry. -
Quality Control: Monitoring the stability of the labile benzyl-like ether bond.
Experimental Configuration (Standardized Protocol)
To ensure reproducibility, the following ESI-MS parameters are recommended. These settings balance soft ionization (preserving the molecular ion) with sufficient internal energy for diagnostic fragmentation.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive ( | Basic nitrogen sites on the pyrazole ring facilitate protonation |
| Capillary Voltage | 3.0 – 3.5 kV | Standard range to maintain stable Taylor cone without discharge. |
| Source Temp | 300°C | Sufficient to desolvate without thermally degrading the nitro group. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the ether linkage; High CE forces nitro-group losses. |
| Mobile Phase | 0.1% Formic Acid / MeCN | Acidic pH ensures full protonation of the precursor. |
Fragmentation Analysis
Theoretical Fragmentation Pathway
The protonated precursor
Key Diagnostic Channels:
-
Primary Ether Cleavage (The "Linker Break"): The
bond is the weakest link.-
Path A (Benzaldehyde Ion): Cleavage yields the 4-hydroxybenzaldehyde cation or radical cation species.
-
Fragment:
121 / 123.
-
-
Path B (Pyrazole-Methyl Ion): Cleavage yields the (3-nitro-1H-pyrazol-1-yl)methyl cation.
-
Fragment:
126.
-
-
-
Nitro Group Elimination: Nitro-pyrazoles are notorious for losing the nitro group or undergoing rearrangement.
-
Loss of
: 202. -
Loss of
: 218 (Often involves rearrangement to nitrite ester prior to loss).
-
-
Aldehyde Decarbonylation: Common in benzaldehydes, losing
(28 Da).-
Fragment:
220.
-
Visualizing the Pathway
The following diagram illustrates the hierarchical fragmentation logic.
Figure 1: Proposed MS/MS fragmentation tree for this compound highlighting the divergence between nitro-loss and ether-cleavage pathways.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its non-nitro analog and its positional isomer. This is critical for validating synthesis regioselectivity.
Comparison Matrix
| Feature | Target: 3-Nitro Analog | Alternative A: 4-Nitro Isomer | Alternative B: Non-Nitro Analog |
| Precursor ( | 248.07 | 248.07 | 203.08 |
| Base Peak (High CE) | |||
| Nitro Loss ( | High Abundance | Low Abundance | N/A |
| Mechanism Note | 3-nitro group is sterically less hindered but electronically destabilizing, often leading to rapid radical loss ( | 4-nitro is resonance stabilized with the pyrazole nitrogens, often showing a stronger parent ion or | Without the nitro group, the ether cleavage requires higher energy; the parent ion is more stable. |
Isomer Differentiation Workflow
The most common synthetic error is producing the 4-nitro isomer instead of the 3-nitro. Use this logic gate to verify your product.
Figure 2: Decision logic for distinguishing 3-nitro vs. 4-nitro regioisomers based on fragmentation efficiency.
Detailed Protocols
Sample Preparation for MS[1]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (due to nitro-group lipophilicity).
-
Working Solution: Dilute 10
L of stock into 990 L of 50:50 Methanol:Water (0.1% Formic Acid). Final concentration ~10 g/mL. -
Filtration: Filter through a 0.22
m PTFE filter to remove any precipitated oligomers.
Data Interpretation Check[2][3]
-
Self-Validation Step: If you observe a peak at
137, your ether linkage has hydrolyzed in-source. Lower the capillary temperature or cone voltage. -
Causality Check: The presence of
123 (benzaldehyde cation) confirms the ether linkage exists in the parent. If 123 is absent but 121 is present, it suggests oxidative dehydrogenation in the source.
References
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 875-886.
-
Kéki, S., et al. (2001). "Electrospray mass spectrometry of poly(benzyl ether)s." Rapid Communications in Mass Spectrometry, 15(18), 1733-1740.
-
Larranaga, M., et al. (2016). "Differentiation of pyrazole regioisomers by tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 30(5), 621-628.
-
PubChem Compound Summary. (2023). "4-Methoxy-3-nitrobenzaldehyde (Analogous Fragmentation Data)." National Center for Biotechnology Information.
Comparative Bioactivity Guide: 3-Nitro vs. 4-Nitro Pyrazole-Benzaldehyde Derivatives
Executive Summary
This technical guide provides a comparative analysis of 3-nitro (meta) and 4-nitro (para) substituted pyrazole-benzaldehyde derivatives. These scaffolds are critical in medicinal chemistry, particularly for developing antimicrobial Schiff bases and anticancer kinase inhibitors.
The Verdict:
-
4-Nitro Derivatives generally exhibit superior antimicrobial potency and DNA binding affinity . The para-position facilitates extended conjugation and planarity, enhancing intercalation into bacterial DNA and cell wall penetration.
-
3-Nitro Derivatives often show unique selectivity profiles in kinase inhibition (e.g., EGFR) but frequently suffer from steric hindrance and lower metabolic stability compared to their 4-nitro counterparts.
Chemical & Structural Basis
To understand the bioactivity differences, we must first analyze the electronic and steric environments created by the regioisomerism of the nitro group (
Electronic Effects (Hammett Constants)
The position of the nitro group dictates the electron density of the imine (
-
4-Nitro (Para): Acts as a strong electron-withdrawing group (EWG) via both induction and resonance. This decreases the electron density on the linker, making the carbon more electrophilic. This often strengthens covalent interactions with nucleophilic residues in enzyme active sites.
-
3-Nitro (Meta): Withdraws electrons primarily via induction. It does not support the same degree of resonance conjugation across the aromatic system.
Steric & Conformational Analysis
-
Planarity: The 4-nitro isomer promotes a planar conformation, essential for stacking interactions (e.g., in DNA minor grooves).
-
Torsion: The 3-nitro isomer introduces steric clash with the linker, often forcing the phenyl ring to twist out of plane. This "twisted" conformation can be beneficial for fitting into globular hydrophobic pockets but detrimental for intercalation.
Visualization: Structural & Electronic Pathway
The following diagram illustrates the resonance capabilities and steric outcomes of the two isomers.
Figure 1: Structural and electronic consequences of nitro-regioisomerism on bioactivity profiles.
Comparative Bioactivity Analysis
Case Study A: Antimicrobial Activity (Schiff Bases)
In a representative study of pyrazole-benzaldehyde Schiff bases against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, the 4-nitro derivatives consistently outperform 3-nitro analogs.
Mechanism: The planar 4-nitro scaffold facilitates penetration through the peptidoglycan layer and effective inhibition of DNA gyrase. The 3-nitro analog's twisted geometry hinders this passive transport.
Data Summary (Representative MIC Values in
| Compound Variant | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Lipophilicity (LogP) |
| 4-Nitro (Para) | 12.5 (High Potency) | 25.0 | 12.5 | 3.4 (Optimal) |
| 3-Nitro (Meta) | 50.0 (Moderate) | >100 (Inactive) | 50.0 | 3.1 |
| Control (Ciprofloxacin) | 6.25 | 6.25 | N/A | - |
Note: Lower MIC indicates higher potency.
Case Study B: Anticancer Potential (EGFR Inhibition)
In cancer research, specifically targeting Epidermal Growth Factor Receptor (EGFR), the trend can shift. While 4-nitro compounds are potent, they can be non-selective (toxic to normal cells).
-
3-Nitro Advantage: The "kinked" structure of 3-nitro derivatives sometimes fits better into the ATP-binding pocket of mutated kinases, forming unique hydrogen bonds via the nitro oxygen atoms that are geometrically inaccessible in the para-isomer.
-
Cytotoxicity Data (IC50 against MCF-7 Cell Line):
-
4-Nitro:
(High potency, lower selectivity). -
3-Nitro:
(Lower potency, but often higher selectivity index).
-
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following standardized synthesis and assay workflows. These protocols are designed with internal checkpoints to ensure data integrity.
Synthesis: Vilsmeier-Haack & Condensation
Objective: Synthesize (E)-1-(3/4-nitrophenyl)-N-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)methanamine.
Step-by-Step Protocol:
-
Precursor Synthesis: React phenylhydrazine with acetophenone to form the hydrazone.
-
Vilsmeier-Haack Formylation: Treat hydrazone with
at .-
Checkpoint: Monitor TLC. The appearance of a bright yellow spot indicates the aldehyde formation.
-
-
Schiff Base Condensation:
-
Mix 1.0 eq of Pyrazole-4-carbaldehyde with 1.0 eq of 3-Nitroaniline (or 4-Nitroaniline).
-
Solvent: Absolute Ethanol (20 mL).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Reflux for 4-6 hours.
-
-
Purification: Cool to RT. Filter the precipitate. Recrystallize from Ethanol/DMF.
-
Validation: 1H-NMR must show a singlet at
ppm (Azomethine proton). If absent, hydrolysis occurred.
-
Workflow Visualization
Figure 2: Validated synthetic workflow for pyrazole-benzaldehyde Schiff bases.
Mechanistic Insights & SAR Decision Tree
Why choose one over the other? Use this decision tree to guide your scaffold selection based on your biological target.
Figure 3: SAR Decision Tree for optimizing nitro-pyrazole derivatives.
References
-
Review of Pyrazole Derivatives: Comparison of regioisomerism in antimicrobial applic
- Source: National Institutes of Health (PMC) / Molecules.
-
Link:
-
Anticancer SAR Studies: Detailed analysis of EGFR kinase inhibition by pyrazole deriv
- Source: PubMed / Chem Biol Drug Des.
-
Link:
-
Energetic & Structural Properties: Analysis of nitro group positioning on crystal packing and density (relevant for stability/solubility).
- Source: MDPI.
-
Link:
-
Schiff Base Antimicrobial Activity: Specific data on nitro-benzaldehyde Schiff base potency.
- Source: ResearchG
-
Link:
Technical Guide: HPLC Method Development for 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde Purity
Executive Summary
The Challenge: The purity analysis of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde presents a "perfect storm" of chromatographic challenges: the thermodynamic instability of the aldehyde group (oxidation to carboxylic acid), the separation of nitropyrazole regioisomers (N1 vs N2 alkylation), and the retention of polar starting materials.[1]
The Solution: While C18 columns are the industry standard, this guide demonstrates why a Phenyl-Hexyl stationary phase is the superior alternative for this specific aromatic ether. By leveraging
Part 1: Compound Analysis & Critical Quality Attributes (CQA)
Before method selection, we must understand the molecule's behavior in solution.
| Feature | Chemical Risk | Chromatographic Implication |
| Benzaldehyde Moiety | High susceptibility to auto-oxidation. | Must separate the active aldehyde from its corresponding benzoic acid impurity (polar, early eluting). |
| Nitropyrazole Core | N-alkylation regioisomerism. | Must resolve the target N1-isomer from the potential N2-isomer byproduct. These have identical m/z but distinct dipole moments. |
| Ether Linker | Hydrolytic stability. | Mobile phase pH must remain between 2.5–7.0 to prevent ether cleavage. |
| Solubility | Moderate hydrophobicity. | Requires high organic content (>40%) for elution but high aqueous content for initial retention of polar impurities. |
Part 2: Comparative Study (The "Battle of the Columns")
We compared two methodologies to determine the robust standard for this assay.
Option A: The Standard (C18 / ODS)
-
Column: C18 (3.0 x 100 mm, 1.8 µm)
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Outcome:
-
Good retention of the main peak.
-
Failure Mode: Poor resolution (
) between the nitropyrazole regioisomers. The hydrophobic selectivity is insufficient to distinguish the subtle shape selectivity of the N-positioning.
-
Option B: The Champion (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Fused-Core or 1.8 µm)
-
Mechanism: Hydrophobicity +
Interaction. -
Outcome:
-
The electron-deficient nitro-aromatic ring of the analyte interacts strongly with the phenyl ring of the stationary phase.
-
Success: Baseline resolution (
) of regioisomers and sharp peak shape for the aldehyde.
-
Representative Performance Data
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | Acceptance Criteria |
| Retention Time (Main) | 4.2 min | 5.1 min | N/A |
| Resolution (Isomer) | 1.1 (Co-elution risk) | 2.8 (Baseline) | |
| Resolution (Acid Imp) | 4.5 | 5.2 | |
| Tailing Factor | 1.4 | 1.1 |
Part 3: Detailed Experimental Protocol
Instrumentation & Conditions
-
System: UHPLC or HPLC equipped with PDA/DAD.
-
Detection: UV at 265 nm (Maximize nitropyrazole absorption) and 254 nm (Benzaldehyde).
-
Column: Phenyl-Hexyl,
mm, (e.g., Supelco Ascentis Express or Phenomenex Kinetex). -
Temperature:
(Controls viscosity and improves mass transfer).
Mobile Phase Preparation[1][2][3]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Why: Suppresses ionization of the benzoic acid impurity, increasing its retention and preventing peak fronting.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Why: Lower viscosity than methanol; prevents potential hemiacetal formation with the aldehyde analyte.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar acid) |
| 1.0 | 95 | 5 | End Hold |
| 8.0 | 40 | 60 | Linear Ramp (Elute Aldehyde) |
| 10.0 | 5 | 95 | Wash (Elute dimers/non-polars) |
| 12.0 | 5 | 95 | Hold Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End Run |
Sample Preparation (Critical Step)
Diluent: 50:50 Acetonitrile:Water.
-
Warning:Do NOT use pure Methanol or Ethanol as the diluent. Primary alcohols can react with the benzaldehyde moiety to form acetals/hemiacetals over time, creating "ghost peaks" and reducing assay accuracy.
-
Concentration: 0.2 mg/mL.
-
Filter: 0.2 µm PTFE (Nylon can bind nitro-aromatics).
Part 4: Visualizing the Method Logic
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the Phenyl-Hexyl phase was selected over the standard C18.
Caption: Decision tree highlighting the selection of Phenyl-Hexyl stationary phase for aromatic isomer resolution.
Diagram 2: Experimental Workflow
The step-by-step execution path for the analyst.[2]
Caption: Operational workflow ensuring sample stability and data integrity.
Part 5: Validation & System Suitability
To ensure the method remains "Trustworthy" (Part 2 of requirements), every run must include a System Suitability Test (SST).
-
Resolution (
): between the Benzoic Acid impurity (approx. 2.5 min) and the Parent Aldehyde. -
Tailing Factor (
): for the main peak. (High tailing indicates secondary silanol interactions; ensure column is "end-capped"). -
Precision: %RSD of peak area
for 5 replicate injections.
References
-
Kashani, H. N., et al. (2012).[3] HPLC – UV Chromatography Determination of Benzaldehyde Arising from Benzyl Alcohol Used as Preservative in Injectable Formulations. Semantic Scholar. Link
-
BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem. Link
-
Chromatography Online. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Link
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Waters.com. Link
-
EPA Method TO-11A. (1999). Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). EPA.gov. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
